molecular formula C20H24N2O2S B2910421 2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 941983-74-0

2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2910421
CAS No.: 941983-74-0
M. Wt: 356.48
InChI Key: WIYJDTKHEOUFFP-UHFFFAOYSA-N
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Description

2-(2-(2,4-Dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring fused with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach is the amidation of a carboxylic acid derivative with an amine. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The reaction conditions often include the use of coupling agents such as carbodiimides or triazines to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(2,4-dimethylphenyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide lies in its fused ring system, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[2-(2,4-dimethylphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-12-8-9-14(13(2)10-12)11-17(23)22-20-18(19(21)24)15-6-4-3-5-7-16(15)25-20/h8-10H,3-7,11H2,1-2H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYJDTKHEOUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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